2-(5-Methylpyrrolidin-2-yl)acetic acid
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Overview
Description
2-(5-Methylpyrrolidin-2-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring can influence the compound’s biological activity and its interaction with various molecular targets.
Preparation Methods
The synthesis of 2-(5-Methylpyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. For instance, the starting material can be a pyrrolidine derivative, which undergoes a series of reactions such as alkylation, acylation, and oxidation to introduce the desired functional groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to control the process.
Chemical Reactions Analysis
2-(5-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule, which can then be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl group on the pyrrolidine ring can yield a carboxylic acid derivative .
Scientific Research Applications
2-(5-Methylpyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, influencing its biological activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-(5-Methylpyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound also features a pyrrolidine ring but with different functional groups, leading to different biological activities.
Pyrrolidin-2-one: This compound has a similar structure but with a carbonyl group, which can influence its reactivity and applications.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins and with significant biological importance
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to unique interactions and applications in various fields.
Properties
IUPAC Name |
2-(5-methylpyrrolidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(8-5)4-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLMSXUEMECGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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